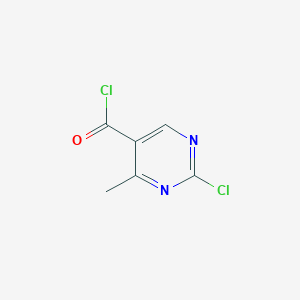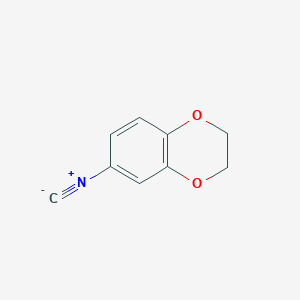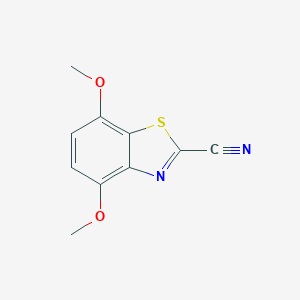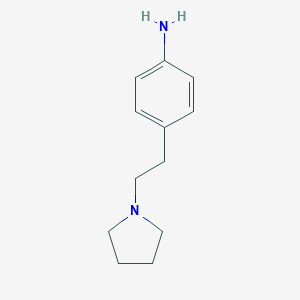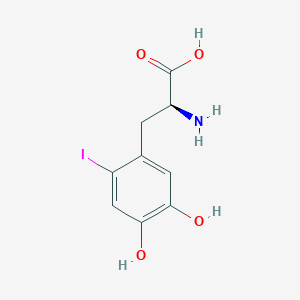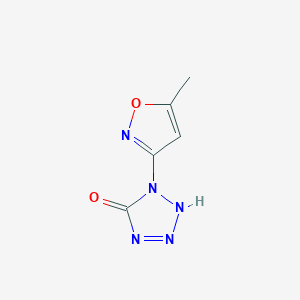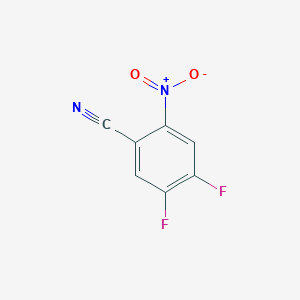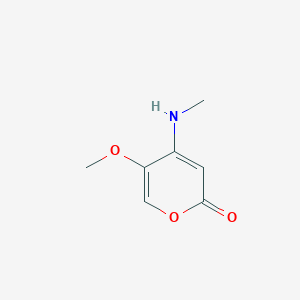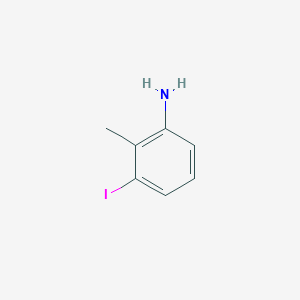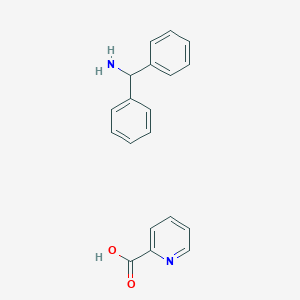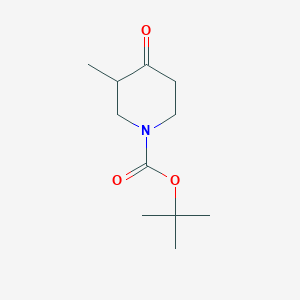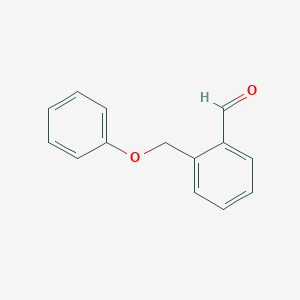
2-(Phenoxymethyl)benzaldehyde
描述
2-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2 It is characterized by a benzaldehyde group substituted with a phenoxymethyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions: 2-(Phenoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base to form benzyl phenyl ether, which is then oxidized to yield this compound. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 2-(Phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-(Phenoxymethyl)benzyl alcohol, using reducing agents such as sodium borohydride.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 2-(Phenoxymethyl)benzoic acid
Reduction: 2-(Phenoxymethyl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
科学研究应用
2-(Phenoxymethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is utilized in the production of fragrances, flavoring agents, and as a building block in polymer chemistry.
作用机制
The mechanism by which 2-(Phenoxymethyl)benzaldehyde exerts its effects depends on the specific reaction or application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The phenoxymethyl group can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions.
相似化合物的比较
Benzaldehyde: Lacks the phenoxymethyl group, making it less reactive in certain substitution reactions.
2-(Methoxymethyl)benzaldehyde: Contains a methoxy group instead of a phenoxy group, which can alter its reactivity and applications.
4-(Phenoxymethyl)benzaldehyde: The phenoxymethyl group is positioned at the para position, affecting its chemical behavior and uses.
Uniqueness: 2-(Phenoxymethyl)benzaldehyde is unique due to the ortho positioning of the phenoxymethyl group, which can influence its steric and electronic properties. This positioning can enhance its reactivity in specific chemical reactions and make it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHVOIBWUNRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594645 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168551-49-3 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


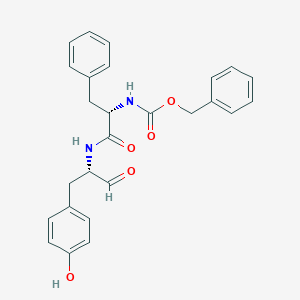
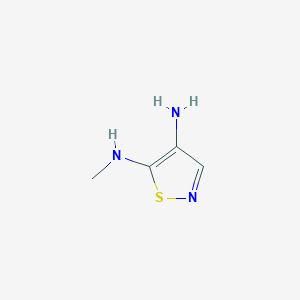
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
